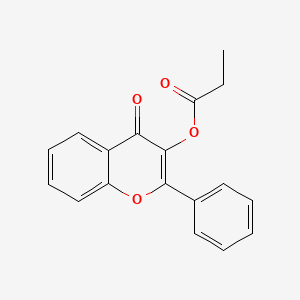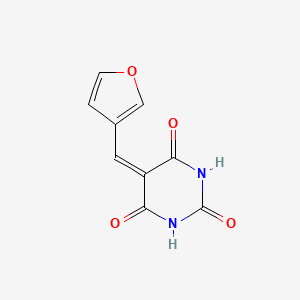
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- is a heterocyclic organic compound that features a pyrimidinetrione core with a furanylmethylene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- typically involves the condensation of a pyrimidinetrione derivative with a furanylmethylene precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- can undergo various chemical reactions, including:
Oxidation: The furanylmethylene group can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to yield dihydro derivatives.
Substitution: The pyrimidinetrione core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include oxidized furanones, reduced dihydro derivatives, and substituted pyrimidinetrione compounds.
Aplicaciones Científicas De Investigación
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- involves its interaction with specific molecular targets. The furanylmethylene group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyrimidinetrione core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-furanylmethylene)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(4-furanylmethylene)
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-thienylmethylene)
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- is unique due to the specific positioning of the furanylmethylene group, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-6(3-5-1-2-15-4-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPLSTJCVBSEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367413 |
Source


|
| Record name | ST50186413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306279-92-5 |
Source


|
| Record name | ST50186413 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
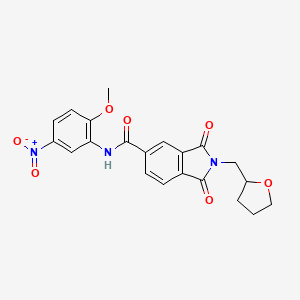
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5048296.png)
![{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}malononitrile](/img/structure/B5048302.png)
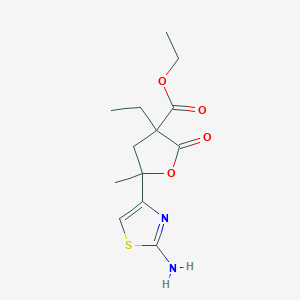
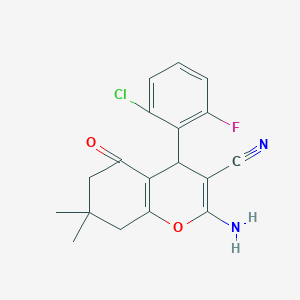
![2-[tert-butyl(methyl)amino]ethyl (4-chlorophenyl)acetate hydrochloride](/img/structure/B5048312.png)
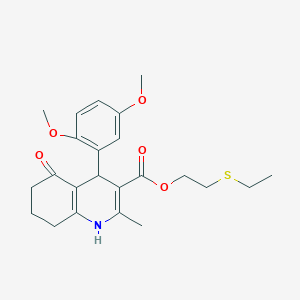
![4-butoxy-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5048320.png)
![4-{[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B5048331.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5048337.png)
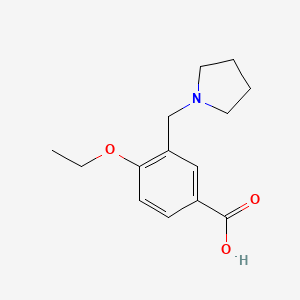
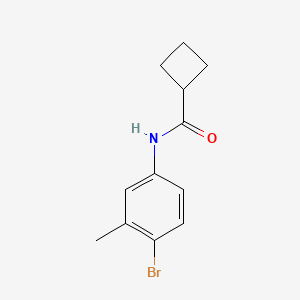
![N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B5048361.png)
